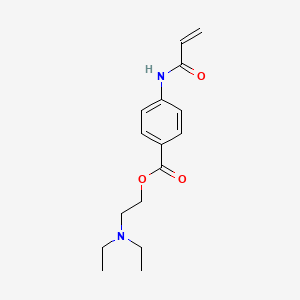
2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate involves several steps. One common method includes the reaction of 4-aminobenzoic acid with acryloyl chloride to form 4-(prop-2-enoylamino)benzoic acid. This intermediate is then esterified with 2-(diethylamino)ethanol under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate has several scientific research applications:
Chemistry: It is used as a monomer in polymerization reactions to create specialized polymers.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell membranes, altering cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate can be compared with similar compounds such as:
Procaine: A well-known local anesthetic with a similar structure but different functional groups.
Lidocaine: Another local anesthetic with a different chemical structure but similar pharmacological effects.
Eigenschaften
CAS-Nummer |
25252-96-4 |
|---|---|
Molekularformel |
C16H22N2O3 |
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate |
InChI |
InChI=1S/C16H22N2O3/c1-4-15(19)17-14-9-7-13(8-10-14)16(20)21-12-11-18(5-2)6-3/h4,7-10H,1,5-6,11-12H2,2-3H3,(H,17,19) |
InChI-Schlüssel |
GDKWGGCUKNIXHY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C |
Synonyme |
polyacryloyl procaine procaine acryloyl polyme |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















